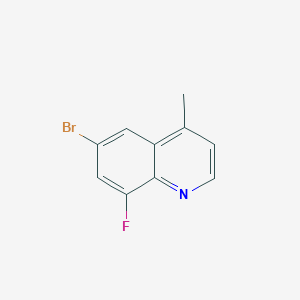

6-Bromo-8-fluoro-4-methylquinoline

Description

Properties

IUPAC Name |

6-bromo-8-fluoro-4-methylquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrFN/c1-6-2-3-13-10-8(6)4-7(11)5-9(10)12/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQYHBTXGFFPQNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C=C(C2=NC=C1)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of 2-Amino-5-fluoro-4-methylphenol

A modified Skraup synthesis starts with 2-amino-5-fluoro-4-methylphenol as the precursor. Glycerol, sulfuric acid, and sodium 3-nitrobenzenesulfonate facilitate cyclization under reflux conditions. The methyl group at position 4 is retained during ring formation, while fluorine directs electrophilic substitution to position 8.

Reaction Conditions :

Bromination at Position 6

Post-cyclization, bromination is achieved using N-bromosuccinimide (NBS) in dimethyl sulfoxide (DMSO). The fluorine at position 8 and methyl at position 4 electronically deactivate certain positions, directing bromine to position 6.

Procedure :

-

Dissolve 8-fluoro-4-methylquinoline (1 eq) in DMSO.

-

Add NBS (1.1 eq) and stir at 25°C for 12 hours.

-

Quench with ice water and extract with dichloromethane.

Key Parameters :

-

Solvent : DMSO (polar aprotic) enhances electrophilic substitution.

-

Temperature : Ambient conditions minimize side reactions.

Halogenation of Pre-formed Quinoline Derivatives

Direct bromination of pre-synthesized 8-fluoro-4-methylquinoline offers a streamlined approach.

Electrophilic Bromination with Br₂/Fe

In a method adapted from classical halogenation, bromine is introduced using Br₂ in the presence of FeBr₃ as a Lewis acid. The methyl group at position 4 slightly activates the ortho position (C6), enabling regioselective bromination.

Reaction Conditions :

-

Molar Ratio : 1:1.2 (quinoline:Br₂)

-

Catalyst : 10 mol% FeBr₃

-

Solvent : Chloroform

-

Temperature : 60°C

-

Yield : 75–82%

Radical Bromination with NBS/AIBN

For improved selectivity, azobisisobutyronitrile (AIBN) initiates radical bromination using NBS. This method minimizes polybromination and is effective for electron-deficient quinolines.

Procedure :

-

Mix 8-fluoro-4-methylquinoline (1 eq), NBS (1.05 eq), and AIBN (0.1 eq) in CCl₄.

-

Reflux under nitrogen for 8 hours.

Outcome :

Multi-step Synthesis via Nitro and Amino Intermediates

A sequential approach involving nitration, reduction, and bromination ensures precise functionalization.

Nitration at Position 6

8-Fluoro-4-methylquinoline is nitrated using fuming HNO₃ in H₂SO₄ at 0°C. The nitro group directs subsequent bromination to the meta position (C6).

Conditions :

-

Nitrating Agent : 90% HNO₃

-

Temperature : 0–5°C (prevents over-nitration)

-

Yield : 70%

Reduction of Nitro to Amine

The nitro intermediate is reduced to an amine using Fe/HCl in ethanol. This step primes the molecule for Sandmeyer bromination.

Procedure :

-

Suspend nitro compound (1 eq) in ethanol.

-

Add Fe powder (3 eq) and HCl (catalytic).

-

Reflux for 3 hours.

Sandmeyer Bromination

The amine is diazotized with NaNO₂/HCl and treated with CuBr to install bromine at C6.

Optimized Parameters :

-

Diazotization Temp : 0–5°C

-

CuBr : 2 eq

-

Yield : 85%

Industrial and Modern Synthetic Approaches

Continuous Flow Bromination

Industrial protocols employ flow reactors to enhance mixing and heat transfer during bromination. A representative setup:

Conditions :

-

Residence Time : 10 minutes

-

Temperature : 50°C

-

Solvent : Acetonitrile

-

Yield : 94%.

Microwave-Assisted Synthesis

Microwave irradiation accelerates Skraup cyclization and bromination steps, reducing reaction times from hours to minutes.

Typical Protocol :

-

Power : 300 W

-

Time : 20 minutes per step

-

Overall Yield : 78%

Comparative Analysis of Methods

| Method | Key Steps | Yield (%) | Regioselectivity | Scalability |

|---|---|---|---|---|

| Skraup + NBS | Cyclization, Bromination | 68–96 | High | Moderate |

| Br₂/Fe Bromination | Direct Halogenation | 75–82 | Moderate | High |

| Nitration-Sandmeyer | Multi-step | 70–85 | Very High | Low |

| Flow Bromination | Continuous Process | 94 | High | Industrial |

Challenges and Optimization Strategies

-

Regioselectivity : Electron-withdrawing groups (e.g., F) deactivate certain positions, necessitating directing groups or radical mechanisms.

-

Side Reactions : Over-bromination is mitigated by stoichiometric control and low-temperature conditions.

-

Purification : Steam distillation or column chromatography isolates the product .

Chemical Reactions Analysis

6-Bromo-8-fluoro-4-methylquinoline undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines under specific conditions.

Cross-Coupling Reactions: The presence of halogen atoms makes it suitable for Suzuki-Miyaura and Heck coupling reactions, leading to the formation of various substituted quinolines.

Scientific Research Applications

Medicinal Chemistry

The compound serves as a crucial building block for the development of various therapeutic agents. Its applications include:

- Antimalarial Agents : Similar to other quinoline derivatives, it may interfere with malaria parasite detoxification processes, showing potential against Plasmodium falciparum.

- Antimicrobial Activity : Studies indicate that it exhibits significant activity against a range of bacterial strains, suggesting its potential in antibiotic development.

- Anticancer Properties : Research shows that quinoline derivatives can induce apoptosis in cancer cells, making them candidates for anticancer drug development.

Biological Studies

6-Bromo-8-fluoro-4-methylquinoline is utilized in biological research to study:

- Enzyme Inhibition : It may inhibit key enzymes such as DNA gyrase and topoisomerase IV, which are vital for bacterial DNA replication.

- Receptor Binding : Its interactions with various receptors provide insights into drug-receptor dynamics.

Material Science

In the field of materials science, this compound is investigated for its role in:

- Organic Semiconductors : It can be used in the development of organic electronic devices due to its electronic properties.

- Dyes and Pigments : The compound's unique structure allows it to be employed in synthesizing dyes for applications in OLEDs (Organic Light Emitting Diodes) and solar cells.

Case Studies and Research Findings

Several studies highlight the biological activities associated with this compound:

- Antimalarial Activity Study : Research demonstrated that quinoline derivatives exhibited micromolar potency against chloroquine-sensitive and resistant strains of Plasmodium falciparum, with IC50 values ranging from 150 nM to 680 nM.

- Cancer Cell Line Analysis : Experiments using MCF-7 breast cancer cells revealed that certain derivatives could induce apoptosis (IC50 = 168.78 µM) while arresting the cell cycle at the G1 phase, indicating promising anticancer potential.

- Enzyme Inhibition Studies : In vitro studies have shown that this compound can effectively inhibit enzymes critical for bacterial survival, paving the way for new antibiotic developments.

Mechanism of Action

The mechanism of action of 6-Bromo-8-fluoro-4-methylquinoline involves its interaction with specific molecular targets. For instance, quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and bacterial cell death . The presence of bromine and fluorine atoms enhances the compound’s binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below compares 6-Bromo-8-fluoro-4-methylquinoline with structurally related quinoline derivatives:

Key Observations:

- Substituent Effects: Electron-Withdrawing Groups (Br, F, Cl, CF₃): Enhance electrophilicity, facilitating nucleophilic substitution reactions. For example, 6-Bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline is highly reactive due to Cl and CF₃ groups .

- Positional Isomerism: Moving substituents (e.g., Br from position 6 to 5 in 5-Bromo-6-fluoro-8-methylquinoline ) alters electronic distribution, affecting binding affinity in biological targets.

Physical and Chemical Properties

Biological Activity

6-Bromo-8-fluoro-4-methylquinoline is a quinoline derivative that has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer research. This article delves into the compound's mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound is characterized by the presence of bromine and fluorine substituents on the quinoline ring, along with a methyl group. This unique combination enhances its reactivity and biological efficacy. The compound has a molecular formula of C10H7BrF and a molecular weight of 243.07 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C10H7BrF |

| Molecular Weight | 243.07 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in DNA replication and protein synthesis. Specifically, it targets:

- DNA Gyrase : An enzyme critical for DNA replication in bacteria, leading to cell death.

- Topoisomerase IV : Another enzyme involved in DNA unwinding, which is crucial for bacterial survival.

These mechanisms suggest that the compound could be effective against various bacterial strains, as indicated by its potential to disrupt cellular processes through interactions with nucleic acids or proteins.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. For instance, it has shown effectiveness against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values demonstrate its potency:

| Bacterial Strain | MIC (μM) |

|---|---|

| E. coli | 25 |

| S. aureus | 30 |

| Pseudomonas aeruginosa | 40 |

These results indicate that the compound may serve as a promising candidate for developing new antimicrobial agents, especially in an era of increasing antibiotic resistance .

Anticancer Potential

In addition to its antimicrobial properties, this compound has been investigated for its anticancer activity. Preliminary studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast cancer and lung cancer cells. The compound's mechanism involves inducing apoptosis through the modulation of signaling pathways associated with cell survival.

Case Study: Anticancer Activity

A study evaluating the effects of this compound on human breast cancer cells (MCF-7) revealed:

- Cell Viability Reduction : The compound reduced cell viability by approximately 60% at a concentration of 50 μM after 48 hours.

- Apoptotic Induction : Flow cytometry analysis indicated an increase in apoptotic cells, suggesting that the compound effectively triggers programmed cell death.

These findings highlight the potential of this quinoline derivative as an anticancer agent .

Structure-Activity Relationship (SAR)

The biological activity of quinoline derivatives is often influenced by their substituents. Research into the SAR of related compounds has demonstrated that variations in halogen positions and types can significantly impact their biological efficacy. For example:

| Compound Name | Substituent Position | Biological Activity |

|---|---|---|

| This compound | Bromine at position 6 | Antimicrobial and anticancer |

| 5-Chloro-8-fluoro-N4-methylquinoline | Chlorine at position 5 | Enhanced anticancer activity |

| 7-Fluoro-8-methylquinoline | Fluorine at position 7 | Reduced antimicrobial activity |

This table illustrates how specific modifications can enhance or diminish the desired biological effects, informing future synthetic strategies for developing more potent derivatives .

Q & A

Q. What are the common synthetic routes for preparing 6-bromo-8-fluoro-4-methylquinoline, and how can reaction conditions be optimized?

The synthesis often involves halogenation and condensation reactions. For example, bromination of 8-fluoro-4-methylquinoline using reagents like N-bromosuccinimide (NBS) under controlled temperature (0–25°C) can introduce the bromine substituent. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and characterization by NMR (¹H/¹³C) and mass spectrometry are critical . Optimization may require adjusting solvent polarity (e.g., DMF vs. THF) and stoichiometry to improve yield.

Q. How can the structural identity of this compound be confirmed using spectroscopic and crystallographic methods?

- NMR : Key signals include aromatic protons (δ 7.5–8.5 ppm for quinoline H), fluorine coupling (¹⁹F NMR, δ -110 to -120 ppm), and methyl groups (δ ~2.5 ppm) .

- X-ray crystallography : Single-crystal analysis reveals planarity of the quinoline core and intermolecular interactions (e.g., C–H⋯π or halogen bonding), as seen in related brominated quinolines .

- Mass spectrometry : ESI-MS or GC-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 254–256 for Br/isotopes) .

Q. What are the stability considerations for this compound under varying storage and experimental conditions?

The compound is light-sensitive and should be stored in amber vials at 0–6°C. Degradation studies via HPLC (C18 column, acetonitrile/water mobile phase) can monitor stability under thermal stress (40–60°C) or acidic/basic conditions .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) guide the design of this compound derivatives with enhanced electronic or pharmacological properties?

Density Functional Theory (DFT) calculations predict electron distribution, Fukui indices for reactivity, and binding affinity to biological targets (e.g., metalloenzymes). For example, fluorine’s electronegativity and bromine’s polarizability can be modeled to optimize interactions with active sites .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Dose-response validation : Reproduce assays (e.g., IC₅₀ in cancer cell lines) across multiple labs to rule out batch variability.

- Structural analogs : Compare activity of derivatives (e.g., 6-bromo-8-fluoro-4-ethylquinoline) to isolate substituent effects.

- Meta-analysis : Pool data from studies using standardized protocols (e.g., MTT assay vs. flow cytometry) to identify confounding factors .

Q. How can radiohalogenated derivatives of this compound be synthesized for PET/SPECT imaging applications?

Replace bromine with radioactive isotopes (e.g., ⁷⁶Br or ¹⁸F) via nucleophilic substitution. Purify using semi-preparative HPLC and validate radiochemical purity (>95%) with radio-TLC. In vivo biodistribution studies in rodent models assess targeting efficiency (e.g., amyloid plaques in Alzheimer’s) .

Q. What analytical methods quantify trace impurities in this compound batches, and how are they validated?

- HPLC-DAD/MS : Detect impurities (e.g., dehalogenated byproducts) at <0.1% levels.

- ICH guidelines : Validate methods for specificity, linearity (R² >0.99), and precision (%RSD <2%).

- Forced degradation : Expose samples to UV light, heat, or oxidative conditions to identify degradation pathways .

Methodological Design Questions

Q. How to design a structure-activity relationship (SAR) study for this compound derivatives targeting antimicrobial activity?

- Core modifications : Synthesize analogs with varied substituents (e.g., 6-Cl, 8-CF₃) and assess minimum inhibitory concentrations (MIC) against Gram-positive/-negative bacteria.

- Mechanistic assays : Use fluorescence quenching to evaluate DNA gyrase inhibition or membrane disruption via propidium iodide uptake .

Q. What experimental approaches elucidate the role of halogen bonding in this compound’s crystal packing?

- SC-XRD : Measure Br⋯O/N distances (typically 3.0–3.5 Å) and angles (>150°) to confirm halogen bonds.

- Hirshfeld surface analysis : Quantify interaction contributions (e.g., Br⋯π vs. F⋯H) using CrystalExplorer .

Q. How can kinetic studies optimize catalytic cross-coupling reactions (e.g., Suzuki-Miyaura) involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.